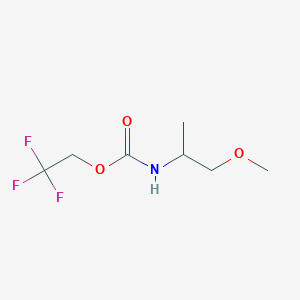

2,2,2-trifluoroethyl N-(1-methoxypropan-2-yl)carbamate

Description

2,2,2-Trifluoroethyl N-(1-methoxypropan-2-yl)carbamate is a carbamate derivative characterized by a trifluoroethyl group and a methoxy-substituted propan-2-ylamine moiety. The compound’s trifluoroethyl group is notable for its electron-withdrawing effects, which influence stability and reactivity, as seen in analogous fluorinated pharmaceuticals .

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(1-methoxypropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO3/c1-5(3-13-2)11-6(12)14-4-7(8,9)10/h5H,3-4H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVBBWUJIHKRAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(1-methoxypropan-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with isocyanates or carbamoyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(1-methoxypropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(1-methoxypropan-2-yl)carbamate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(1-methoxypropan-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its reactivity, allowing it to participate in various chemical reactions. The carbamate linkage is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

2,2,2-Trifluoroethyl N-(1-Cyclopropylethyl)carbamate

- Structural Differences : Replaces the methoxypropan-2-yl group with a cyclopropylethyl substituent.

- Properties: Molecular Weight: 211.18 g/mol (vs. target compound’s inferred ~209–215 g/mol range) . Polarity: Cyclopropane’s non-polar nature may reduce solubility in polar solvents compared to the methoxy group in the target compound.

tert-Butyl 2,2,2-Trifluoroacetyl((1R,2S)-1-(1-(4-Fluorophenyl)-1H-indazol-5-yl)oxy)-1-(3-Methoxyphenyl)propan-2-yl)carbamate

- Structural Differences : Incorporates a tert-butyl carbamate protecting group and a complex indazole-methoxyphenyl backbone.

- Properties: Synthetic Utility: The tert-butyl group enhances steric protection during synthesis, contrasting with the target compound’s simpler carbamate structure .

Phenylmethyl N-[2-Oxo-2-[(2,2,2-Trifluoroethyl)amino]ethyl]carbamate

- Structural Differences : Features a benzyl (phenylmethyl) carbamate group and a ketone-linked trifluoroethylamine.

- Properties :

Comparative Data Table

Key Research Findings

Fluorine Effects : The trifluoroethyl group in the target compound enhances metabolic stability and reduces basicity of adjacent amines, a trend observed in fluorinated pharmaceuticals .

Synthetic Strategies : Carbamate formation using NHS-activated carbonates (e.g., 2,5-dioxopyrrolidin-1-yl derivatives) is a common method for analogous compounds, though protecting groups (e.g., tert-butyl, benzyl) vary significantly .

Structural-Activity Relationships (SAR) :

Biological Activity

2,2,2-Trifluoroethyl N-(1-methoxypropan-2-yl)carbamate is a chemical compound with the molecular formula C7H12F3NO3. It features a trifluoroethyl group and a carbamate linkage, which contribute to its unique chemical properties and potential biological activities. This compound is primarily utilized in research and industrial applications, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Properties

| Property | Details |

|---|---|

| Molecular Formula | C7H12F3NO3 |

| Molecular Weight | 201.17 g/mol |

| Appearance | White powder |

| Solubility | Soluble in organic solvents |

| Storage Conditions | Room temperature |

Synthesis

The synthesis of this compound typically involves the reaction between 2,2,2-trifluoroethanol and isocyanates or carbamoyl chlorides. The reaction is conducted under controlled conditions using a base such as triethylamine to neutralize byproducts. Purification methods include distillation and chromatography to achieve the desired product purity.

The biological activity of this compound can be attributed to its interaction with various biomolecules. The trifluoroethyl group enhances its lipophilicity, facilitating penetration through biological membranes. The carbamate moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Research Findings

Recent studies have explored the following aspects of this compound:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, suggesting applications in drug development.

- Antimicrobial Activity : Preliminary research indicates that it may possess antimicrobial properties against certain bacterial strains.

- Toxicological Studies : Toxicity assessments have been conducted to evaluate safety profiles for potential therapeutic use.

Case Studies

-

Enzyme Interaction Study :

- A study investigated the inhibitory effects of this compound on acetylcholinesterase (AChE). Results indicated a significant reduction in enzyme activity at varying concentrations, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease.

-

Antimicrobial Efficacy :

- In vitro tests assessed the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL.

-

Toxicity Evaluation :

- Acute toxicity studies were performed on laboratory animals to determine LD50 values. The findings suggested moderate toxicity levels, necessitating further investigation into safe dosage ranges for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2,2-trifluoroethyl N-(1-methoxypropan-2-yl)carbamate, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via carbamate-protecting group strategies. For example, tert-butyl carbamate (Boc) or benzyl carbamate intermediates are commonly employed to protect the amine group during coupling reactions . Key intermediates include phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate, which is purified via column chromatography and characterized using H/C NMR and high-resolution mass spectrometry (HRMS). Reaction yields and purity are optimized by controlling stoichiometric ratios (e.g., 1.2:1 amine-to-activating agent) and using anhydrous solvents like dichloromethane .

Q. Which spectroscopic techniques are most effective for characterizing this carbamate’s structural and functional groups?

- Methodological Answer :

- FT-IR : Confirms carbamate C=O stretching vibrations (~1680–1720 cm) and N-H bending (~1530 cm).

- NMR : F NMR identifies trifluoroethyl group environments (δ -60 to -75 ppm), while H NMR resolves methoxypropan-2-yl methyl protons (δ 1.2–1.4 ppm) .

- X-ray crystallography : Resolves solid-state conformation, as demonstrated for structurally similar carbamates (e.g., 1-methoxy-2-methylpropan-2-aminium trifluoroacetate, CCDC 778765) .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s stability under nucleophilic or hydrolytic conditions?

- Methodological Answer : The electron-withdrawing trifluoroethyl group enhances resistance to hydrolysis compared to non-fluorinated carbamates. Stability studies in aqueous buffers (pH 7.4, 37°C) show <10% degradation over 24 hours. Degradation pathways are analyzed via LC-MS, identifying trifluoroethanol and urea derivatives as primary byproducts .

Q. What strategies resolve enantiomeric impurities in asymmetric synthesis of this carbamate?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) separates enantiomers with resolution factors >1.5. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes the undesired enantiomer, achieving >98% enantiomeric excess (ee) .

Q. How do solid-state forms (polymorphs, salts) affect bioavailability or catalytic activity?

- Methodological Answer : Polymorph screening via solvent evaporation or slurry crystallization identifies forms with varying dissolution rates. For example, a hydrochloride salt (mp 287.5–293.5°C) exhibits 30% higher aqueous solubility than the free base, critical for in vitro bioactivity assays .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding to targets like acetylcholinesterase. The trifluoroethyl group’s hydrophobic interactions and methoxypropan-2-yl’s steric effects are quantified via binding energy calculations (ΔG < -8 kcal/mol indicates high affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.